6-Oxo-1,6-dihydropyridine-2-carbaldehyde
Overview
Description
6-Oxo-1,6-dihydropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H5NO2 . Its IUPAC name is 6-oxo-1H-pyridine-2-carbaldehyde . It is also known by other names such as 2-Pyridone-6-carboxaldehyde and 6-Hydroxypicolinaldehyde .
Molecular Structure Analysis
The molecular structure of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde can be represented by the SMILES notationC1=CC(=O)NC(=C1)C=O
. The InChI code for this compound is 1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9)
. Physical And Chemical Properties Analysis
6-Oxo-1,6-dihydropyridine-2-carbaldehyde has a molecular weight of 123.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 123.032028402 g/mol . The topological polar surface area is 46.2 Ų . It has a heavy atom count of 9 .Scientific Research Applications
1. Synthesis of Highly Functionalized 6-Oxo-1,6-Dihydropyridines
- Summary : This research presents a simple and general approach for the synthesis of highly functionalized 6-oxo-1,6-dihydropyridines .
- Methods : The reaction proceeds via potassium hydrogen carbonate mediated conjugate addition of a β-keto ester to 2-cyano-3,3-bis(methylthio)acrylamide followed by loss of methyl mercaptan and subsequent intramolecular condensation of amide group with the acyl carbonyl group .
- Results : A variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates have been efficiently synthesized in a one-pot reaction .
2. Inhibition of Matrix Metalloproteinases (MMPs)
- Summary : A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed, synthesized, and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 .
- Results : The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .
3. Antibacterial Activity
- Summary : 6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide, a derivative of 6-oxo-1,6-dihydropyridine-2-carbaldehyde, displayed broad-spectrum antibacterial activity .
- Results : The compound was found to be equipotent to both Ampicillin and Gentamicin against the tested bacteria .
4. Chemical Properties
- Summary : “6-Oxo-1,6-dihydropyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 358751-77-6 . It is used in various chemical reactions and syntheses .
- Results : The compound has a molecular weight of 123.11 and a linear formula of C6H5NO2 . It has a boiling point of 334.629°C at 760 mmHg and a melting point of 156-159°C .
4. Chemical Properties
- Summary : “6-Oxo-1,6-dihydropyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 358751-77-6 . It is used in various chemical reactions and syntheses .
- Results : The compound has a molecular weight of 123.11 and a linear formula of C6H5NO2 . It has a boiling point of 334.629°C at 760 mmHg and a melting point of 156-159°C .
Safety And Hazards
properties
IUPAC Name |
6-oxo-1H-pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYMTAWRSVBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621574 | |
Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |
CAS RN |
358751-77-6 | |
Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Dihydro-6-oxopyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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